molecular formula C6H8N2O2 B1222905 O-2-Methylthymine CAS No. 25902-91-4

O-2-Methylthymine

Cat. No.: B1222905
CAS No.: 25902-91-4
M. Wt: 140.14 g/mol
InChI Key: FLEYOQDGUUJNHI-UHFFFAOYSA-N
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Description

O-2-Methylthymine is a modified nucleobase derived from thymine, one of the four nucleobases in the nucleic acid of DNA. It is an alkylated form of thymine, where a methyl group is attached to the oxygen atom at the second position of the thymine molecule. This modification can occur due to exposure to alkylating agents, which are chemicals that transfer alkyl groups to other molecules. This compound is of particular interest in the study of DNA damage and repair mechanisms, as well as in understanding mutagenesis and carcinogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-2-Methylthymine can be synthesized through the methylation of thymine using alkylating agents such as N-methyl-N-nitrosourea or dimethyl sulfate. The reaction typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: O-2-Methylthymine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methyl group with other alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various alkylated thymine derivatives .

Scientific Research Applications

O-2-Methylthymine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-2-Methylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. The presence of the methyl group at the second position of thymine can lead to mispairing during DNA replication, resulting in mutations. Additionally, this compound can be recognized and repaired by specific DNA repair enzymes, such as alkyl DNA glycosylases, which remove the damaged base and initiate the repair process .

Comparison with Similar Compounds

    O-4-Methylthymine: Another alkylated form of thymine with a methyl group at the fourth position.

    O-2-Methylcytosine: An alkylated form of cytosine with a methyl group at the second position.

    3-Methylthymine: A methylated thymine with the methyl group at the third position.

Comparison: O-2-Methylthymine is unique in its specific methylation at the second position, which affects its hydrogen bonding and base pairing properties differently compared to other methylated nucleobases. For instance, O-4-Methylthymine and O-2-Methylcytosine have different hydrogen bonding preferences and repair mechanisms, highlighting the distinct biological and chemical behaviors of these compounds .

Properties

IUPAC Name

2-methoxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEYOQDGUUJNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180567
Record name O-2-Methylthymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25902-91-4
Record name O-2-Methylthymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025902914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-2-Methylthymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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